

Molecular weight and formula of (E)-3-Octen-1-yne

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Compound of Interest

Compound Name: 3-Octen-1-yne, (E)-

Cat. No.: B14658015

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An In-depth Technical Guide on (E)-3-Octen-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-Octen-1-yne is a member of the enyne family, a class of organic molecules characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond. This guide provides a comprehensive overview of its chemical properties, including its molecular weight and formula, alongside a summary of synthetic approaches and characterization data. While direct biological data for (E)-3-Octen-1-yne is limited, the known reactivity of the enyne motif and the biological activities of structurally similar compounds suggest its potential as a versatile building block in medicinal chemistry and drug discovery.

Core Molecular and Physical Properties

(E)-3-Octen-1-yne is a hydrocarbon with the chemical formula C_8H_{12} and a molecular weight of 108.18 g/mol ^{[1][2]}. Its structure features a terminal alkyne and an internal trans-alkene, which confer unique reactivity to the molecule.

Property	Value
Molecular Formula	C ₈ H ₁₂ [1] [2]
Molecular Weight	108.18 g/mol [1]
IUPAC Name	(E)-oct-3-en-1-yne
CAS Number	42104-42-7 [1]
SMILES	<chem>CCCC/C=C/C#C</chem> [1]

Synthetic Approaches

The synthesis of (E)-3-octen-1-yne and other enynes can be achieved through various modern organic chemistry techniques. While a specific, detailed protocol for this exact molecule is not readily available in the provided search results, the following experimental methodologies are commonly employed for the synthesis of structurally similar enynes and can be adapted.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are a powerful tool for the formation of carbon-carbon bonds and are well-suited for the synthesis of enynes. A representative protocol would involve the coupling of a vinyl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

General Experimental Protocol (Sonogashira Coupling):

- To a reaction vessel containing a suitable solvent (e.g., an amine like triethylamine or a mixture of solvents such as THF and water), add the vinyl halide (e.g., (E)-1-bromo-1-hexene), the terminal alkyne (e.g., ethynyltrimethylsilane, followed by deprotection), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) salt (e.g., CuI).
- The reaction mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, the reaction mixture is worked up by quenching with an aqueous solution (e.g., saturated ammonium chloride), followed by extraction with an organic solvent (e.g.,

diethyl ether or ethyl acetate).

- The combined organic layers are dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified using column chromatography on silica gel to yield the desired enyne.

Grignard Reactions

Grignard reagents can also be utilized to construct the carbon skeleton of enynes. This approach typically involves the reaction of an alkynyl Grignard reagent with an appropriate electrophile.

General Experimental Protocol (Grignard Reaction):

- Prepare the alkynyl Grignard reagent by reacting a terminal alkyne with a Grignard reagent such as ethylmagnesium bromide in an ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere.
- In a separate flask, the electrophile (e.g., an aldehyde or a vinyl halide) is dissolved in a suitable solvent.
- The prepared Grignard reagent is then added dropwise to the solution of the electrophile at a controlled temperature (often low temperatures such as $0\text{ }^{\circ}\text{C}$ or $-78\text{ }^{\circ}\text{C}$).
- The reaction is stirred for a period of time until completion.
- The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution).
- The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.
- Purification is typically achieved by column chromatography.

Characterization

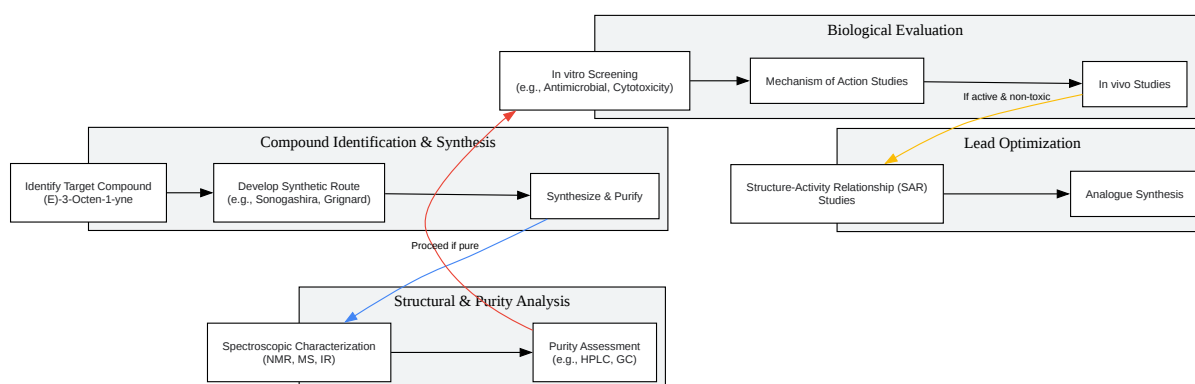
The structure of (E)-3-Octen-1-yne can be confirmed through various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are essential for elucidating the connectivity and stereochemistry of the molecule. The trans-configuration of the double bond can be confirmed by the coupling constant of the vinylic protons in the ^1H NMR spectrum.
- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula. The NIST WebBook provides mass spectral data for **3-Octen-1-yne, (E)-**.[\[2\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic stretching frequencies of the $\text{C}\equiv\text{C}$ triple bond and the $\text{C}=\text{C}$ double bond.

Potential Applications and Logical Relationships

While specific biological activities of (E)-3-Octen-1-yne are not well-documented, the enyne functional group is a valuable pharmacophore in drug discovery. The reactivity of the double and triple bonds allows for a variety of chemical transformations, making it a versatile scaffold for the synthesis of more complex molecules.

The logical workflow for investigating a compound like (E)-3-Octen-1-yne for drug development purposes is illustrated below.



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Caption: Workflow for the investigation of (E)-3-Octen-1-yne in a drug discovery context.

Conclusion

(E)-3-Octen-1-yne is a molecule with significant potential in synthetic and medicinal chemistry. Its defined stereochemistry and reactive functional groups make it an attractive starting material for the synthesis of complex organic molecules. Further research into its biological properties is warranted to explore its potential applications in drug development and other scientific fields. The methodologies and data presented in this guide provide a foundation for researchers and scientists to build upon in their investigations of this and related enyne compounds.

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References

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